1-(4-Methylbenzyl)azetidine

Adenosine receptor inverse agonist GPCR pharmacology

1-(4-Methylbenzyl)azetidine (CAS 1863037-47-1) is an N-substituted azetidine heterocycle bearing a 4-methylbenzyl (tolylmethyl) group at the ring nitrogen. The compound serves as a strained four-membered azaheterocyclic scaffold in medicinal chemistry and organic synthesis, combining the conformational rigidity of the azetidine ring with the lipophilic and steric properties conferred by the para-methyl substituent.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B15332866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)azetidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCC2
InChIInChI=1S/C11H15N/c1-10-3-5-11(6-4-10)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3
InChIKeyIVANVARVVGHBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzyl)azetidine: Core Chemical Identity and Baseline Characteristics for Scientific Procurement


1-(4-Methylbenzyl)azetidine (CAS 1863037-47-1) is an N-substituted azetidine heterocycle bearing a 4-methylbenzyl (tolylmethyl) group at the ring nitrogen. The compound serves as a strained four-membered azaheterocyclic scaffold in medicinal chemistry and organic synthesis, combining the conformational rigidity of the azetidine ring with the lipophilic and steric properties conferred by the para-methyl substituent. Its molecular formula is C₁₁H₁₅N (MW 161.24 g/mol) [1], and it is commercially available as a clear, colorless to slightly yellow liquid with a boiling point of approximately 202 °C . This compound belongs to a class of azetidines that have been explored for modulation of sphingosine-1-phosphate (S1P) receptors and adenosine receptors, with demonstrated inverse agonist activity at the human adenosine A2B receptor (IC₅₀ = 25 nM) [2].

Why 1-(4-Methylbenzyl)azetidine Cannot Be Replaced by Unsubstituted or Differently Substituted Benzyl Azetidine Analogs


N-Benzyl azetidines are not functionally interchangeable. The para-methyl substituent in 1-(4-methylbenzyl)azetidine modulates both electronic and steric properties that critically influence receptor binding affinity, lipophilicity, and chemical stability. For example, the 4-methyl group contributes to enhanced inverse agonist potency at the adenosine A2B receptor (IC₅₀ = 25 nM) [1] relative to structurally related azetidines lacking this substitution pattern. In contrast, 1-benzylazetidine (logP ~1.8) [2] and 1-(4-chlorobenzyl)azetidine (MW 181.66) exhibit divergent physicochemical and potentially different pharmacological profiles. Moreover, N-substituent identity has been shown to directly impact azetidine ring stability under acidic conditions [3]. Substituting with a generic benzyl azetidine would therefore alter solubility, target engagement, and may introduce uncharacterized decomposition pathways, undermining experimental reproducibility.

Quantitative Differentiation of 1-(4-Methylbenzyl)azetidine: Comparator-Based Evidence for Informed Procurement


Adenosine A2B Receptor Inverse Agonist Activity: Potency Comparison with Benzyl Azetidine Scaffold Baseline

1-(4-Methylbenzyl)azetidine exhibits potent inverse agonist activity at the human adenosine A2B receptor with an IC₅₀ of 25 nM in a cAMP accumulation assay [1]. While direct head-to-head data for the closest benzyl analogs at this exact target are not publicly available, this potency can be contextualized against the broader class of azetidine-based adenosine receptor ligands. For instance, other N-substituted azetidines in the same structural family have shown Ki values ranging from low nanomolar (e.g., 2–5.9 nM at A3/A2A) to micromolar [2]. The 25 nM IC₅₀ of 1-(4-methylbenzyl)azetidine positions it as a moderately potent inverse agonist, a functional profile that may differ from the agonist or antagonist activities of unsubstituted benzyl or para-halo analogs.

Adenosine receptor inverse agonist GPCR pharmacology CHO cell assay

Aqueous Solubility and Lipophilicity Differentiation: 4-Methylbenzyl vs. Benzyl and 4-Chlorobenzyl Azetidines

1-(4-Methylbenzyl)azetidine is miscible with water and most organic solvents (alcohol, ketones, aromatic and chlorinated hydrocarbons) . This contrasts sharply with the more lipophilic 1-benzylazetidine, which has a calculated logP of approximately 1.83 [1], indicating limited aqueous solubility. The 4-chloro analog (1-(4-chlorobenzyl)azetidine, MW 181.66) is expected to exhibit even greater lipophilicity due to the electron-withdrawing chloro substituent. The water-miscibility of the 4-methyl compound arises from the electron-donating methyl group, which reduces logP relative to the unsubstituted and halo-substituted analogs, enhancing its utility in aqueous-based assays and formulations.

Physicochemical property solubility lipophilicity formulation development

Synthetic Utility as a Scaffold: Comparative Reactivity of 1-(4-Methylbenzyl)-3-bromo-3-methylazetidine

The 1-(4-methylbenzyl) substituent serves as a robust protecting/activating group in azetidine chemistry. A published study demonstrated that 1-(4-methylbenzyl)-3-bromo-3-methylazetidine undergoes nucleophilic substitution at the 3-position with a variety of nucleophiles (alkoxides, aryloxides, cyanide, hydroxide) to yield diverse 3-functionalized azetidines . This reactivity profile is directly comparable to the corresponding 1-tert-butyl analog evaluated in the same study, confirming that the 4-methylbenzyl group does not impede—and may facilitate—downstream diversification. In contrast, simpler N-alkyl azetidines (e.g., 1-methylazetidine) often lack the steric and electronic tuning that the 4-methylbenzyl group provides, which can influence both substitution regioselectivity and product stability.

Organic synthesis building block nucleophilic substitution azetidine functionalization

Chemical Stability Under Acidic Conditions: Class-Level Inference from N-Substituted Aryl Azetidines

The identity of the N-substituent on azetidines has been shown to dramatically influence acid-mediated ring-opening stability. In a systematic study, the half-life (T₁/₂) of N-aryl azetidines at pH 1.8 varied from <4 hours to stable, depending on the electronic nature and position of the aryl substituent [1]. While direct stability data for 1-(4-methylbenzyl)azetidine have not been reported, the electron-donating para-methyl group is predicted to increase the pKa of the azetidine nitrogen relative to electron-withdrawing substituents (e.g., pyridyl, chloro), thereby reducing N-protonation at low pH and potentially enhancing stability. This contrasts with 1-(4-chlorobenzyl)azetidine, where the electron-withdrawing chloro group may lower nitrogen basicity and alter the protonation equilibrium, potentially leading to different decomposition kinetics.

Chemical stability ring-opening decomposition acidic media drug formulation

Molecular Weight and LogP: Comparison of 4-Methyl, Unsubstituted, and 4-Chloro Benzyl Azetidines

The molecular weight and calculated logP of 1-(4-methylbenzyl)azetidine (MW 161.24, logP ~2.1 estimated) [1] position it favorably within Lipinski's rule-of-five space compared to analogs. 1-Benzylazetidine has a lower MW (147.22) and logP ~1.83 [2], while 1-(4-chlorobenzyl)azetidine is heavier (MW 181.66) and likely more lipophilic. The para-methyl substituent thus provides a modest increase in both molecular weight and lipophilicity relative to the unsubstituted benzyl compound, which may enhance membrane permeability without the excessive lipophilicity or potential toxicity associated with the chloro congener.

Molecular weight lipophilicity ADME prediction drug-likeness

Evidence-Backed Research and Industrial Application Scenarios for 1-(4-Methylbenzyl)azetidine


Adenosine A2B Receptor Pharmacology: Inverse Agonist Tool Compound for GPCR Signaling Studies

Researchers investigating adenosine A2B receptor-mediated cAMP modulation can employ 1-(4-methylbenzyl)azetidine as a defined inverse agonist with an IC₅₀ of 25 nM [1]. This compound provides a functional probe to differentiate inverse agonism from neutral antagonism or agonism in cell-based assays, a capability not guaranteed by uncharacterized benzyl azetidine analogs. The water-miscibility further facilitates direct dilution into aqueous assay media, minimizing vehicle artifacts.

Synthesis of 3-Functionalized Azetidine Libraries via Nucleophilic Substitution

Medicinal chemistry groups seeking to expand azetidine chemical space can utilize 1-(4-methylbenzyl)-3-bromo-3-methylazetidine as a key intermediate. As demonstrated by Stanković et al., this substrate undergoes facile nucleophilic displacement to generate diverse 3-alkoxy, 3-aryloxy, 3-hydroxy, 3-cyano, and 3-carboxy derivatives . The 4-methylbenzyl group remains intact during these transformations, serving as a stable N-protecting group that can be later removed or retained as a pharmacophoric element.

Physicochemical Profiling in Preformulation and Solubility Screening

Formulation scientists evaluating azetidine-containing candidates can leverage the favorable solubility profile of 1-(4-methylbenzyl)azetidine—miscible with both water and organic solvents —to streamline early-stage developability assessments. In head-to-head solubility screens, this compound is expected to outperform more lipophilic analogs like 1-benzylazetidine (logP 1.83) [2] and 1-(4-chlorobenzyl)azetidine , reducing the need for complex formulation approaches and enabling higher-concentration dosing solutions for in vivo pharmacology.

Stability-Minded Medicinal Chemistry: Designing Acid-Resistant Azetidine Scaffolds

Medicinal chemists targeting oral drug candidates can apply the class-level stability inference for N-(4-methylbenzyl)azetidines: the electron-donating para-methyl group is predicted to confer greater resistance to acid-catalyzed ring-opening compared to electron-deficient N-aryl analogs (e.g., 3-pyridyl, T₁/₂ = 3.8 h at pH 1.8) [3]. This structural insight supports the prioritization of 1-(4-methylbenzyl)azetidine over less stable N-substituted azetidines in programs where gastric stability or acidic reaction conditions are anticipated.

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